2-Methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name This compound adheres to IUPAC guidelines, prioritizing substituent positions and functional group hierarchy. The numbering begins at the sulfur atom (position 2), with the methoxyethyl ester at position 5, the 4-methoxyphenyl group at position 4, and the methyl group at position 6.
Key identifiers include:
The SMILES notation (COCCOC(=O)C1=C(NC(=S)NC1C2=CC=C(OC)C=C2)C) and InChIKey (JARBZPDXVYXTSA-UHFFFAOYSA-N) provide unambiguous representation.
Crystallographic Analysis of Tetrahydropyrimidine Core Structure
X-ray diffraction studies of analogous DHPMs reveal a triclinic crystal system (space group P-1) with unit cell parameters a = 7.293 Å, b = 7.815 Å, c = 10.218 Å, α = 87.06°, β = 70.57°, γ = 72.90°. The tetrahydropyrimidine ring adopts a screw-boat conformation , with puckering parameters Q = 0.512 Å and θ = 112.3°.
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P-1 |
| Unit Cell Volume | 524.22 ų |
| Z-score | 2 |
| Density (calc.) | 1.358 g/cm³ |
Hydrogen bonding between N–H and carbonyl oxygen stabilizes the dimeric structure, forming R₂²(8) motifs. The 4-methoxyphenyl group occupies an axial position, creating a dihedral angle of 85.9° with the pyrimidine plane.
Conformational Dynamics of Methoxyethyl Ester Substituent
The methoxyethyl ester at position 5 exhibits restricted rotation due to steric hindrance from the tetrahydropyrimidine core. Nuclear Overhauser Effect (NOE) spectroscopy shows proximity between the ester’s methylene protons (δ 4.21–4.35 ppm) and the C6 methyl group (δ 1.98 ppm), indicating a gauche conformation .
Key NMR Assignments :
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| N–H (position 3) | 9.87 | Singlet |
| C6–CH₃ | 1.98 | Triplet |
| OCH₂CH₂OCH₃ | 3.51–3.68 | Multiplet |
Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) corroborate a 15.3 kcal/mol barrier to rotation about the C5–O bond, favoring the *trans ester configuration.
Electronic Effects of 4-Methoxyphenyl Group on Ring Aromaticity
The 4-methoxyphenyl substituent induces resonance-assisted electron donation into the tetrahydropyrimidine ring, increasing electron density at C4 (NBO charge: −0.12 e) and decreasing it at C2 (+0.09 e). This polarizes the thioxo group (S–C2 bond order: 1.72), enhancing its nucleophilicity.
Electronic Parameters :
| Parameter | Value |
|---|---|
| HOMO Energy | −6.32 eV |
| LUMO Energy | −1.87 eV |
| Band Gap | 4.45 eV |
UV-Vis spectroscopy (λₘₐₓ = 278 nm, ε = 12,400 M⁻¹cm⁻¹) reveals a π→π* transition localized on the 4-methoxyphenyl moiety. The methoxy group’s +M effect red-shifts absorption by 18 nm compared to unsubstituted analogs.
Properties
IUPAC Name |
2-methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-10-13(15(19)22-9-8-20-2)14(18-16(23)17-10)11-4-6-12(21-3)7-5-11/h4-7,14H,8-9H2,1-3H3,(H2,17,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHUOMQGUIHOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a thioxo group and methoxy substitutions that potentially enhance its biological activity. Understanding its biological properties is crucial for exploring its applications in drug development and therapeutic interventions.
- Molecular Formula : C16H20N2O4S
- Molecular Weight : 336.406 g/mol
- CAS Number : 302932-48-5
The presence of functional groups such as the carboxylate and thioxo groups contributes to the compound's solubility in polar solvents, which is significant for its pharmacological applications.
Antioxidant Properties
Research has shown that derivatives of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine exhibit notable antioxidant activity. A study on Biginelli-type pyrimidines found that certain derivatives demonstrated significant free radical scavenging abilities, with one compound showing an IC50 value of 0.6 mg/ml in diphenyl picrylhydrazine scavenging assays . This suggests that this compound may also possess similar antioxidant properties.
Enzyme Inhibition
The compound's structural features may allow it to interact with various enzymes involved in nucleotide metabolism. Studies targeting the pyrimidine biosynthesis pathway have shown that inhibiting specific enzymes can lead to significant effects on cellular processes and viral replication . This opens avenues for exploring the compound's potential as an antiviral agent.
Study on Antioxidant Activity
A comparative study evaluated several pyrimidine derivatives for their antioxidant properties. The results indicated that compounds with similar thioxo and methoxy substitutions exhibited enhanced scavenging activities against free radicals compared to their non-substituted counterparts. The study highlighted the importance of functional group positioning in determining biological activity .
Investigation of Anticancer Properties
In a separate investigation focusing on pyrimidine derivatives' anticancer effects, researchers synthesized various compounds and tested them against multiple cancer cell lines. The results showed varying degrees of inhibition on cell growth and migration. Although specific data on this compound was not included, the data suggest a promising avenue for future research into its anticancer potential.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C16H20N2O5 | Contains two methoxy groups |
| Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C16H20N2O4S | Hydroxy group addition alters reactivity |
| Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C16H20N2O5 | Hydroxy group influences solubility |
This table illustrates that while structurally similar compounds may share some biological activities, the unique combination of functional groups in this compound could confer distinct properties worthy of further exploration.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at positions 2 (C=O vs. C=S), 4 (aryl groups), and 5 (ester groups). These modifications significantly alter bioactivity and physicochemical properties.
Table 1: Structural and Functional Comparison of Selected DHPM Derivatives
Physicochemical Properties
- Solubility : The 2-methoxyethyl ester may improve aqueous solubility compared to methyl or ethyl esters due to increased polarity.
- Melting Points : Thioxo derivatives generally exhibit higher melting points than oxo analogs (e.g., 73.6°C for a methyl oxo derivative vs. >100°C for thioxo compounds) .
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via imine formation between 4-methoxybenzaldehyde and thiourea, followed by nucleophilic attack of the β-keto ester enolate. Cyclization yields the tetrahydropyrimidine core. Key optimizations include:
Workup and Isolation
The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate). Yield typically ranges from 78% to 90%.
Solvent-Free Mechanochemical Synthesis
A grindstone (ball-mill) approach eliminates solvents entirely, aligning with green chemistry principles.
Procedure
-
Combine 4-methoxybenzaldehyde (0.3 mol), 2-methoxyethyl acetoacetate (0.3 mol), thiourea (0.45 mol), and CuCl₂·2H₂O (5 mol%) in a mortar.
-
Grind for 20–30 minutes until a homogeneous mixture forms.
-
Monitor reaction completion via TLC (hexane:ethyl acetate = 7:3).
Advantages
-
Time Efficiency : Completion in 30 minutes vs. 4 hours for conventional methods.
-
Yield Improvement : 88–93% due to reduced side-product formation.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) :
δ 7.25–7.15 (m, 2H, aromatic), 6.85–6.75 (m, 2H, aromatic), 5.40 (s, 1H, C4-H), 4.20–4.05 (q, 2H, OCH₂CH₂OCH₃), 3.80 (s, 3H, OCH₃), 3.50–3.40 (m, 2H, OCH₂CH₂OCH₃), 3.30 (s, 3H, OCH₂CH₂OCH₃), 2.35 (s, 3H, C6-CH₃). -
¹³C NMR :
δ 172.5 (C=O), 165.2 (C=S), 159.5 (C-OCH₃), 145.3–114.2 (aromatic carbons), 61.8 (OCH₂CH₂OCH₃), 58.9 (OCH₂CH₂OCH₃), 55.2 (OCH₃), 52.1 (C4), 18.2 (C6-CH₃).
Fourier-Transform Infrared Spectroscopy (FTIR)
Melting Point
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Time | Yield | Purity |
|---|---|---|---|---|
| Classical Biginelli | HCl | 4 h | 75% | 95% |
| Solvent-Free (CuCl₂) | CuCl₂·2H₂O | 0.5 h | 90% | 98% |
| Mechanochemical Grinding | None | 0.5 h | 88% | 97% |
Challenges and Mitigation Strategies
-
Ester Hydrolysis : The 2-methoxyethyl ester is prone to hydrolysis under acidic conditions. Use neutral pH during workup.
-
Byproduct Formation : Excess thiourea may lead to dithiocarbamate byproducts. Stoichiometric control (1:1.2 aldehyde:thiourea) minimizes this.
Applications and Derivatives
While biological data for this specific compound are unavailable, analogous tetrahydropyrimidines exhibit:
Q & A
Q. Key Optimization Strategies :
- Solvent selection (ethanol or DCM) to balance reactivity and intermediate stability .
- Temperature control (reflux at 343–353 K) to prevent decomposition of the thioxo intermediate .
- Recrystallization in ethanol for purification, achieving >95% purity .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Determines molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 391.142) .
Advanced: How do substituent variations (e.g., thioxo vs. oxo groups) impact bioactivity?
Answer:
- Thioxo Group : Enhances electron density at the 2-position, increasing affinity for cysteine residues in kinase active sites . Example: Thioxo derivatives show 2–3× lower IC₅₀ values (e.g., 0.8 µM vs. 1.9 µM for oxo analogs) against MAPK14 .
- Methoxyethyl Ester : Improves solubility in polar solvents (logP ≈ 1.2) compared to methyl esters (logP ≈ 2.1), enhancing bioavailability .
Q. Table 1: Substituent Effects on Bioactivity
| Substituent (Position) | Target Kinase | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| 2-Thioxo, 4-MeOPh (This compound) | MAPK14 | 0.8 | 12.3 |
| 2-Oxo, 4-EtOPh | MAPK14 | 1.9 | 8.7 |
| 2-Thioxo, 3-HOPh | CDK2 | 2.4 | 9.1 |
Advanced: What strategies resolve contradictions in reported biological data for structurally similar analogs?
Answer:
- Comparative Assays : Use standardized kinase inhibition assays (e.g., ADP-Glo™) to minimize inter-study variability .
- Molecular Docking : Validate binding modes using software like AutoDock Vina. Example: The 4-methoxyphenyl group in this compound forms π-π interactions with Phe80 in MAPK14, explaining higher potency vs. 3-hydroxyphenyl analogs .
- Meta-Analysis : Cross-reference crystallographic data (e.g., Protein Data Bank entries 4L7Q, 3NY7) to confirm active-site interactions .
Advanced: How can reaction yields be optimized in multi-step syntheses?
Answer:
- Step 1 (Condensation) : Use ethanol as solvent (yield: 78%) instead of DCM (yield: 65%) to reduce side-product formation .
- Step 2 (Thioxo Introduction) : Replace thiourea with thioacetic acid to reduce reaction time (6 → 3 hours) and improve yield (70% → 85%) .
- Step 3 (Transesterification) : Employ microwave-assisted synthesis (100 W, 343 K) to achieve 90% yield vs. 75% with conventional heating .
Q. Table 2: Yield Optimization
| Step | Reagent/Condition | Yield (%) |
|---|---|---|
| 1 | Ethanol, HCl, reflux | 78 |
| 2 | Thioacetic acid, DCM | 85 |
| 3 | Microwave, NaOMe | 90 |
Basic: What is the role of X-ray crystallography in confirming stereochemistry?
Answer:
X-ray crystallography resolves:
- Tetrahydropyrimidine Ring Conformation : Chair vs. boat configurations (e.g., chair conformation in with puckering parameters q = 0.42 Å, θ = 12°).
- Stereoelectronic Effects : The thioxo group at C2 adopts an axial position, stabilizing the ring via hyperconjugation .
- Intermolecular Interactions : Hydrogen bonds between the carboxylate O and NH groups (distance: 2.89 Å) stabilize crystal packing .
Advanced: How are intermediates isolated and characterized during synthesis?
Answer:
- Dihydropyrimidinone Intermediate : Isolated via vacuum filtration (mp 168–170°C) and characterized by FT-IR (C=O stretch at 1705 cm⁻¹) .
- Thioxo Intermediate : Monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 3:7) and purified via column chromatography (silica gel, 60–120 mesh) .
Advanced: What methodologies assess solubility and stability for formulation studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
